The synthesis of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions. Common synthesis routes include:
The molecular structure of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone can be described as follows:
(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is primarily studied in relation to its biological activities:
The physical and chemical properties of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone are essential for understanding its behavior in various environments:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are commonly employed to characterize this compound:
(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone has several scientific applications:
(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is a specialized heterocyclic compound characterized by a pyrazole ring substituted with an iodine atom at the 4-position and a benzoyl group at the nitrogen-1 position. This molecular arrangement confers distinctive electronic properties and reactivity patterns essential for synthetic applications. The compound's systematic IUPAC name is (4-iodopyrazol-1-yl)(phenyl)methanone, though it appears in literature under several synonyms including 1-benzoyl-4-iodo-1H-pyrazole and (4-iodo-1H-pyrazol-1-yl)(phenyl)methanone [3]. Its molecular formula is C₁₀H₇IN₂O, with a molecular weight of 298.08 g/mol, and it bears the CAS Registry Number 116228-38-7 [1] [3].
The structural configuration features a planar pyrazole ring connected to a benzoyl group through the N1 nitrogen atom. The iodine atom at C4 creates a significant steric and electronic influence, making this position highly susceptible to cross-coupling reactions. Key structural parameters include the carbonyl C=O bond distance (1.246 Å) and characteristic C-I bond length (approximately 2.09 Å) [7]. The SMILES notation (C1=CC=C(C=C1)C(=O)N2C=C(C=N2)I) precisely encodes the molecular connectivity, while the InChIKey (SIZRABPPWFBRSM-UHFFFAOYSA-N) provides a unique chemical identifier [3].
Table 1: Fundamental Identifiers of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone
| Property | Value/Descriptor |
|---|---|
| Systematic Name | (4-Iodopyrazol-1-yl)(phenyl)methanone |
| CAS Registry Number | 116228-38-7 |
| Molecular Formula | C₁₀H₇IN₂O |
| Molecular Weight | 298.08 g/mol |
| Synonyms | 1-Benzoyl-4-iodopyrazole; (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone |
| SMILES | C1=CC=C(C=C1)C(=O)N2C=C(C=N2)I |
| InChIKey | SIZRABPPWFBRSM-UHFFFAOYSA-N |
The strategic incorporation of halogen atoms into heterocyclic frameworks emerged as a pivotal advancement in synthetic chemistry during the late 20th century, with iodinated pyrazoles gaining prominence in the 1990s. The specific compound (4-iodo-1H-pyrazol-1-yl)(phenyl)methanone) was first synthesized as part of efforts to create versatile building blocks for pharmaceutical discovery [2] [6]. Its development coincided with broader recognition of pyrazole's pharmacological potential, exemplified by FDA-approved drugs like Celecoxib (anti-inflammatory) and Crizotinib (anticancer) that contain substituted pyrazole cores [6].
The historical significance of this compound lies in its role as a precursor molecule designed to overcome synthetic limitations. The electron-withdrawing benzoyl group at N1 enhances the stability of the pyrazole ring while simultaneously activating the C4 position for nucleophilic displacement or metal-catalyzed cross-coupling reactions [3] [9]. This dual functionality—stability coupled with reactivity—established it as a fundamental scaffold in medicinal chemistry platforms, particularly for constructing libraries of nitrogen-containing heterocycles through transition metal-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings [9].
In medicinal chemistry, this compound serves as a crucial intermediate for synthesizing biologically active molecules. The iodine atom provides a strategic site for structural diversification, enabling efficient access to 4-substituted pyrazole derivatives with potential therapeutic applications. Research indicates that analogs derived from this scaffold demonstrate notable antimicrobial activity against Gram-positive bacteria (including methicillin-resistant Staphylococcus aureus), and antitumor properties through tubulin polymerization inhibition mechanisms [6] [9]. The benzoyl group enhances cellular permeability, making derivatives more bioavailable [6].
In organic synthesis, this compound has proven invaluable as a building block for constructing complex architectures. Its reactivity in palladium-catalyzed cross-coupling reactions enables the formation of carbon-carbon and carbon-heteroatom bonds at the C4 position [3] [9]. The electron-deficient pyrazole ring participates in cyclization reactions to form fused polyheterocyclic systems like triazolopyridines, which exhibit enhanced biological activities compared to their parent compounds [9]. Additionally, the carbonyl group offers a site for nucleophilic transformations or reduction to alcohol functionalities, further expanding its synthetic utility.
Table 2: Key Biological Activities of Derived Compounds
| Derivative Class | Biological Activity | Mechanism/Target |
|---|---|---|
| 3-Aminopyrazole conjugates | Antibacterial (vs MRSA) | Disruption of bacterial cell membranes |
| 4,5-Diarylpyrazoles | Anticancer | Tubulin polymerization inhibition |
| Triazolopyridines | Antifungal | Disruption of fungal mycelial growth |
| Pyrazolyl thioureas | Anti-HIV | Reverse transcriptase inhibition |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5